

A Comparative Guide to the Structural Analysis of 2-Amino-5-Methylpyridinium Nicotinate

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Compound of Interest

Compound Name: Methyl 2-amino-5-methylnicotinate

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This guide provides an in-depth, multi-technique structural analysis of 2-amino-5-methylpyridinium nicotinate, a salt synthesized from 2-amino-5-methylpyridine and nicotinic acid (Vitamin B3). For researchers in materials science and drug development, a comprehensive understanding of a compound's crystal structure is paramount. It governs critical physicochemical properties such as solubility, stability, and bioavailability. Here, we move beyond a simple recitation of data, offering a comparative framework that explains the causality behind experimental choices and contextualizes the findings against related molecular salts.

Synthesis and Rationale for Crystal Growth

The formation of a high-quality single crystal is the necessary precursor to definitive structural elucidation by X-ray diffraction. The title compound, 2-amino-5-methylpyridinium nicotinate ($\text{C}_6\text{H}_9\text{N}_2^+ \cdot \text{C}_6\text{H}_4\text{NO}_2^-$), was synthesized via a straightforward acid-base reaction.^[1]

Experimental Protocol: Synthesis

- **Dissolution:** Equimolar quantities of 2-amino-5-methylpyridine (54 mg) and nicotinic acid (62 mg) are dissolved in hot methanol (20 ml).^[1]
- **Reaction:** The solution is mixed and gently warmed on a magnetic stirrer for several minutes to ensure complete reaction and formation of the salt.^[1]

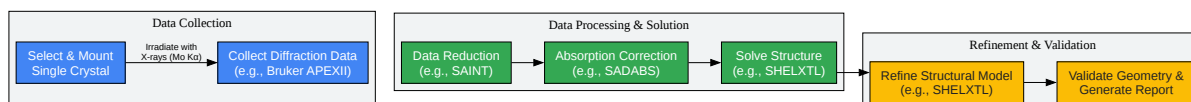
- Crystallization: The resulting solution is filtered and allowed to cool slowly at ambient temperature. The choice of slow evaporation is deliberate; it minimizes the nucleation rate, promoting the growth of larger, well-ordered single crystals with fewer defects, which are ideal for diffraction studies.
- Harvesting: Crystals suitable for analysis typically appear after a few days.^[1]

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Structure

SCXRD is the gold-standard technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal information on bond lengths, bond angles, and, crucially, the intermolecular interactions that dictate the crystal packing.

Experimental Workflow: Single-Crystal X-ray Diffraction

The logical flow of an SCXRD experiment is a self-validating system, from data collection to structural refinement.



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Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Structural Insights for 2-Amino-5-methylpyridinium Nicotinate

The asymmetric unit of the title compound consists of one 2-amino-5-methylpyridinium cation and one nicotinate anion.[1] The analysis confirms that a proton has been transferred from the carboxylic acid group of nicotinic acid to the pyridine ring nitrogen of 2-amino-5-methylpyridine. [1] This is evidenced by the widening of the C1–N1–C5 bond angle in the pyridinium ring to 122.61 (11)°, a significant increase from the 117.4° angle observed in the neutral 2-amino-5-methylpyridine molecule.[1]

Table 1: Crystallographic Data Comparison

Parameter	2-Amino-5-methylpyridinium Nicotinate[1]	2-Amino-5-methylpyridinium Nitrate[2]	2-Amino-5-methylpyridinium 4-Nitrobenzoate[3]
Formula	$C_6H_9N_2^+ \cdot C_6H_4NO_2^-$	$C_6H_9N_2^+ \cdot NO_3^-$	$C_6H_9N_2^+ \cdot C_7H_4NO_4^-$
Molar Mass	231.25	171.16	275.26
Crystal System	Monoclinic	Monoclinic	Monoclinic
a (Å)	9.4877 (3)	8.7711 (7)	13.684 (12)
b (Å)	11.1403 (3)	15.7261 (13)	4.025 (4)
c (Å)	11.7611 (3)	6.8539 (5)	12.706 (11)
β (°)	110.113 (2)	117.455 (2)	114.94 (2)
Volume (Å ³)	1167.29 (6)	838.92 (12)	634.5 (10)

The data clearly shows how the size and shape of the counter-anion (nicotinate, nitrate, 4-nitrobenzoate) directly influence the unit cell parameters and the overall crystal packing.

Analysis of Intermolecular Interactions

The crystal packing is primarily stabilized by a network of strong hydrogen bonds and π - π stacking interactions.

- **Hydrogen Bonding:** The protonated ring nitrogen (N1) and the amino group (N2) of the cation act as hydrogen bond donors to the carboxylate oxygen atoms (O1, O2) of the anion.[1] This

creates a robust $R_2^2(8)$ ring motif, a common and stable supramolecular synthon.[1] These motifs link the cations and anions into a two-dimensional network.[1]

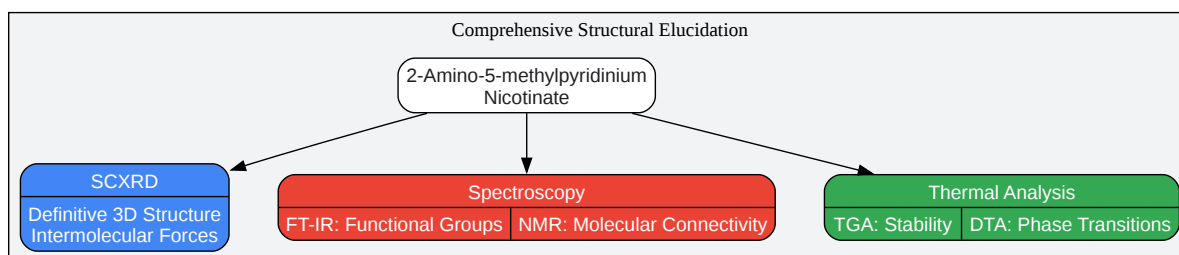
- π - π Stacking: The crystal structure is further stabilized by π - π interactions between the pyridinium and pyridine rings of adjacent molecules, with a centroid-to-centroid distance of 3.6383 (8) Å.[1][4] This interaction helps to organize the two-dimensional hydrogen-bonded sheets into a three-dimensional architecture.

Table 2: Key Hydrogen Bond Geometries for 2-Amino-5-methylpyridinium Nicotinate[1]

Donor-H...Acceptor	D-H (Å)	H...A (Å)	D...A (Å)	D-H...A (°)
N1—H1N1...O2	0.988 (16)	1.703 (16)	2.6899 (15)	176.8 (16)
N2—H1N2...O2	0.883 (16)	1.999 (16)	2.8756 (17)	171.7 (15)
N2—H2N2...O1	0.936 (18)	1.878 (18)	2.8122 (17)	176.6 (17)

Spectroscopic and Thermal Characterization

While SCXRD provides the definitive solid-state structure, other techniques are essential for confirming functional groups, assessing purity, and determining thermal stability.



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Caption: Interrelation of analytical techniques for structural analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a sample. In this case, its primary role is to confirm the proton transfer from the carboxylic acid to the pyridine nitrogen by observing the disappearance of the -COOH signature and the appearance of -COO⁻ and N⁺-H signatures.

Expected Spectral Features for the Title Compound:

- N⁺-H Stretch: A broad absorption is expected in the 2800-3200 cm⁻¹ region, characteristic of the pyridinium N⁺-H stretch.
- N-H Stretch: The primary amine (-NH₂) stretches are expected to appear around 3300-3500 cm⁻¹.^[5]
- C=O Stretch (Carboxylate): The sharp C=O stretch of the carboxylic acid (typically ~1700 cm⁻¹) will be absent. It will be replaced by two distinct bands: a strong asymmetric stretching vibration ($\nu_{as}(\text{COO}^-)$) around 1610-1550 cm⁻¹ and a weaker symmetric stretch ($\nu_s(\text{COO}^-)$) around 1440-1360 cm⁻¹.
- C=C and C=N Stretches: Aromatic ring stretching vibrations are expected in the 1650-1450 cm⁻¹ region.^[6]

Table 3: Representative FT-IR Data from a Related Salt (2-Amino-5-methylpyridinium Salicylate)^[6]

Wavenumber (cm ⁻¹)	Assignment
3289	N-H stretching (primary amine)
3214	N ⁺ -H stretching (secondary amine/pyridinium)
2931	Aromatic C-H stretching
1659, 1611	Aromatic C=C and C=N stretching
1147	Aromatic C-H in-plane bending

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ^1H and ^{13}C NMR spectroscopy confirms the molecular structure by providing information about the chemical environment of each proton and carbon atom. A key indicator of salt formation is the significant downfield shift (deshielding) of the pyridine ring protons upon protonation.

Expected ^1H NMR Features:

- **Pyridinium Protons:** The protons on the 2-amino-5-methylpyridinium ring would appear at a lower field (higher ppm) compared to the neutral 2-amino-5-methylpyridine starting material due to the deshielding effect of the positive charge on the nitrogen atom.[7]
- **Nicotinate Protons:** The protons on the nicotinate anion ring would also be clearly resolved.
- **Methyl Protons:** A singlet corresponding to the $-\text{CH}_3$ group.
- **Amine Protons:** A broad singlet for the $-\text{NH}_2$ protons.

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

Rationale: Thermal analysis is critical for determining the stability of a crystalline compound, a key parameter for pharmaceutical development and material storage. TGA measures weight loss as a function of temperature, while DTA detects thermal events like melting and decomposition.

Experimental Protocol: TGA/DTA

- **Sample Preparation:** A small, accurately weighed sample (e.g., 5-15 mg) is placed in an inert crucible (e.g., alumina).
- **Analysis:** The sample is heated at a constant rate (e.g., $10\text{ }^\circ\text{C}/\text{min}$) under a controlled atmosphere (typically inert, like nitrogen).[6][8]
- **Data Acquisition:** Weight loss (TGA) and temperature difference relative to a reference (DTA) are recorded simultaneously.

Analysis of a Related Compound (2-Amino-5-methylpyridinium Salicylate): For the salicylate analogue, TGA/DTA analysis shows the material is thermally stable up to approximately 170°C. [8] The DTA curve shows a sharp endothermic peak around 169-170°C, which corresponds to its melting point, without any associated mass loss in the TGA trace.[8] This is followed by significant mass loss at higher temperatures (e.g., starting around 231°C), indicating decomposition of the compound.[8] This profile is characteristic of a stable, anhydrous crystalline salt.

Conclusion

The comprehensive structural analysis of 2-amino-5-methylpyridinium nicotinate demonstrates the power of a multi-technique approach. Single-crystal X-ray diffraction provides the definitive solid-state structure, revealing a robust two-dimensional network built from strong N-H...O hydrogen bonds and further stabilized by π - π stacking. This detailed structural knowledge is corroborated by spectroscopic methods (FT-IR, NMR), which confirm the functional groups and proton transfer, and thermal analysis (TGA/DTA), which establishes the material's stability. By comparing these results with those of related pyridinium salts, we gain a deeper understanding of how anion choice modulates the crystal packing and, by extension, the material's properties. This integrated analytical strategy is essential for the rational design and characterization of new crystalline materials for advanced applications.

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